molecular formula C12H16OS B14051891 1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one

1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14051891
M. Wt: 208.32 g/mol
InChI Key: GJWKNDCXOVIUFQ-UHFFFAOYSA-N
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Description

1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one is an organic compound characterized by its unique structure, which includes an ethyl group, a methylthio group, and a propanone backbone

Preparation Methods

The synthesis of 1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2-(methylthio)benzaldehyde and propanone.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as photoinitiators for UV-curable coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one and 2-methyl-4’-(methylthio)-2-morpholinopropiophenone share structural similarities.

    Uniqueness: The presence of the ethyl group and the specific arrangement of functional groups in this compound confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-ethyl-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16OS/c1-4-9-6-7-10(11(13)5-2)12(8-9)14-3/h6-8H,4-5H2,1-3H3

InChI Key

GJWKNDCXOVIUFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)CC)SC

Origin of Product

United States

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